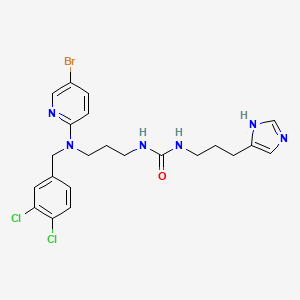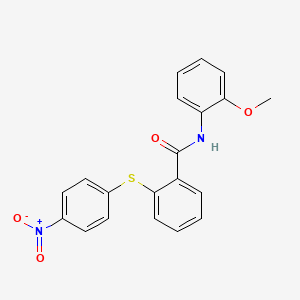
RN-18
Vue d'ensemble
Description
RN-18 est un composé chimique connu pour son rôle d'inhibiteur du facteur d'infectivité virale du virus de l'immunodéficience humaine de type 1. Ce composé a montré un potentiel significatif dans l'inhibition de la réplication du virus de l'immunodéficience humaine en ciblant le facteur d'infectivité virale, une protéine régulatrice qui n'a pas d'homologues cellulaires .
Applications De Recherche Scientifique
RN-18 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study the mechanisms of viral inhibition. In biology, it is used to investigate the role of the viral infectivity factor in the replication of the human immunodeficiency virus. In medicine, it is being explored as a potential therapeutic agent for the treatment of human immunodeficiency virus infections .
Mécanisme D'action
Target of Action
The primary target of RN-18 is the HIV-1 viral infectivity factor (Vif) . It plays a crucial role in the HIV-1 life cycle, particularly in counteracting the host’s antiviral defenses .
Mode of Action
This compound acts as an inhibitor of Vif . It interferes with the function of Vif, thereby enhancing the antiviral activity of the human APOBEC3G protein
Analyse Biochimique
Biochemical Properties
RN-18 plays a significant role in biochemical reactions, particularly in the context of HIV-1 infection. It interacts with the Vif protein, a key player in the HIV-1 life cycle . By inhibiting the action of Vif, this compound prevents the degradation of the APOBEC3G enzyme . This interaction is crucial as it allows APOBEC3G to exert its antiviral activity, thereby inhibiting the replication of HIV-1 .
Cellular Effects
This compound has profound effects on various types of cells, especially those infected by HIV-1. It influences cell function by interfering with the action of the Vif protein . This interference impacts cell signaling pathways and gene expression, particularly those related to the immune response against HIV-1 . Furthermore, this compound affects cellular metabolism by preventing the degradation of APOBEC3G, thereby allowing this enzyme to inhibit the replication of HIV-1 .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the Vif protein, thereby inhibiting the latter’s function . This inhibition prevents the Vif-mediated degradation of APOBEC3G . As a result, APOBEC3G can exert its antiviral activity, leading to the inhibition of HIV-1 replication .
Metabolic Pathways
Its interaction with the Vif protein suggests that it may play a role in the metabolic pathways related to the life cycle of HIV-1 .
Transport and Distribution
Given its role in inhibiting the Vif protein, it is likely that it is transported to sites where Vif and APOBEC3G interact .
Subcellular Localization
Considering its role in inhibiting the Vif protein, it is likely that it localizes to the same subcellular compartments where Vif and APOBEC3G interact .
Méthodes De Préparation
Analyse Des Réactions Chimiques
RN-18 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. En chimie, il est utilisé comme composé modèle pour étudier les mécanismes d'inhibition virale. En biologie, il est utilisé pour étudier le rôle du facteur d'infectivité virale dans la réplication du virus de l'immunodéficience humaine. En médecine, il est exploré comme un agent thérapeutique potentiel pour le traitement des infections à virus de l'immunodéficience humaine .
Mécanisme d'action
Le mécanisme d'action de this compound implique l'inhibition du facteur d'infectivité virale, qui est essentiel à la réplication du virus de l'immunodéficience humaine. This compound inhibe la dégradation de l'enzyme d'édition de l'ADN APOBEC3G, empêchant ainsi le virus de se répliquer. Cette inhibition est obtenue par la liaison de this compound au facteur d'infectivité virale, ce qui l'empêche d'interagir avec APOBEC3G .
Comparaison Avec Des Composés Similaires
RN-18 est unique par rapport à d'autres composés similaires en raison de son inhibition spécifique du facteur d'infectivité virale. Des composés similaires incluent RN-19, qui inhibe également le facteur d'infectivité virale, mais avec une puissance et une spécificité différentes. This compound montre une plus grande puissance et une plus grande spécificité dans l'inhibition du facteur d'infectivité virale par rapport à RN-19 .
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-nitrophenyl)sulfanylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-26-18-8-4-3-7-17(18)21-20(23)16-6-2-5-9-19(16)27-15-12-10-14(11-13-15)22(24)25/h2-13H,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNUDHUHXMELIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2SC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361711 | |
| Record name | 2-(4-Nitrophenylthio)-N-(2-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431980-38-0 | |
| Record name | 2-(4-Nitrophenylthio)-N-(2-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
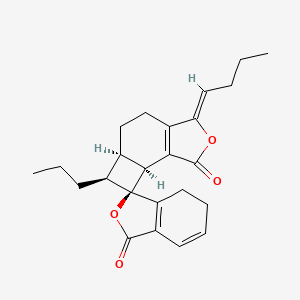
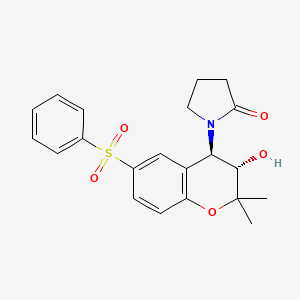
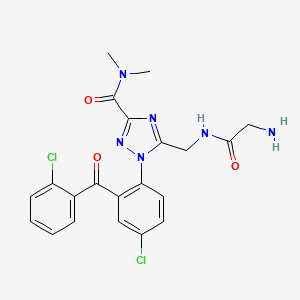

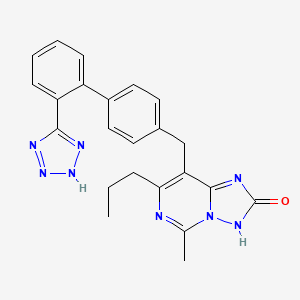
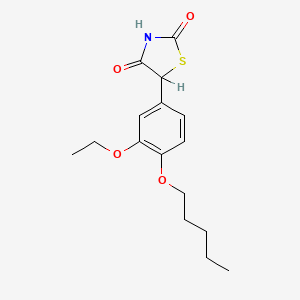
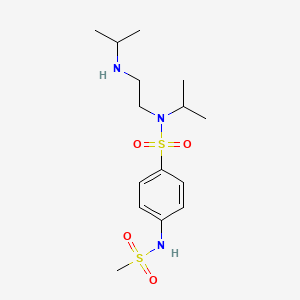
![6-amino-4-[5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1679348.png)


![3-(1-azabicyclo[2.2.2]octan-3-yl)-4-(3-phenylprop-2-ynoxy)-1,2,5-thiadiazole](/img/structure/B1679353.png)
![8-[4-[3-[4-[3-[[4-(1-Azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B1679354.png)

